ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
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Overview
Description
Preparation Methods
The synthesis of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include ethyl esters, benzodioxole derivatives, and thiophene carboxylates . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 5-acetyl-2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonylamino-4-methyl-3-thiophenecarboxylate: This compound shares a similar core structure but differs in the substituents attached to the thiophene ring.
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate: Another similar compound with variations in the alkyl groups attached to the thiophene ring.
Properties
Molecular Formula |
C22H19NO6S |
---|---|
Molecular Weight |
425.5g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19NO6S/c1-3-27-22(25)19-16(13-4-7-15(26-2)8-5-13)11-30-21(19)23-20(24)14-6-9-17-18(10-14)29-12-28-17/h4-11H,3,12H2,1-2H3,(H,23,24) |
InChI Key |
PTCVRRJDFBKVKS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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